8-methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
CAS No.: 330157-42-1
Cat. No.: VC21440323
Molecular Formula: C19H12F3N3O3S
Molecular Weight: 419.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330157-42-1 |
|---|---|
| Molecular Formula | C19H12F3N3O3S |
| Molecular Weight | 419.4g/mol |
| IUPAC Name | 8-methoxy-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one |
| Standard InChI | InChI=1S/C19H12F3N3O3S/c1-27-14-7-2-4-10-8-13(17(26)28-15(10)14)16-24-25-18(29-16)23-12-6-3-5-11(9-12)19(20,21)22/h2-9H,1H3,(H,23,25) |
| Standard InChI Key | DPHOCNJIRXTXRS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC(=C4)C(F)(F)F |
| Canonical SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
8-Methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound with a molecular formula of C19H12F3N3O3S and a molecular weight of 419.3770896 g/mol . This compound combines several functional groups, including a chromenone ring, a thiadiazole ring, and a trifluoromethyl-substituted aniline moiety, which contribute to its unique chemical and physical properties.
Synthesis and Preparation
While specific synthesis details for 8-methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one are not readily available, compounds with similar structures often involve multi-step syntheses. These processes typically include the formation of the chromenone and thiadiazole rings separately, followed by their coupling and subsequent substitution reactions to introduce the trifluoromethylanilino group.
Biological Activity and Applications
Although specific biological activity data for this compound are not available, compounds with similar structures have shown potential in various biological assays. For instance, chromenone derivatives are known for their antioxidant, anti-inflammatory, and anticancer properties. The presence of a trifluoromethyl group can enhance lipophilicity and affect the compound's interaction with biological targets.
Safety and Handling
Given the lack of specific safety data, handling 8-methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one should follow general guidelines for organic compounds. This includes wearing protective clothing, gloves, and safety glasses, and working in a well-ventilated area. The compound should be stored in a cool, dry place away from incompatible substances.
Suppliers and Availability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume